molecular formula C8H15F3N2 B11903065 (3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine

(3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine

Cat. No.: B11903065
M. Wt: 196.21 g/mol
InChI Key: QBWBVOCZMWMKBA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine (CAS 1604400-52-3) is a chiral piperazine derivative of significant interest in advanced pharmaceutical research and development. This compound serves as a critical synthetic intermediate, or "building block," for the discovery and synthesis of novel bioactive molecules . Its structure, featuring a stereospecific methyl group and a distinct 3,3,3-trifluoropropyl side chain, is designed to modulate the physicochemical properties of potential drug candidates, potentially influencing their potency, metabolic stability, and binding affinity. Piperazine derivatives analogous to this compound are extensively utilized in the development of therapeutic agents . For instance, closely related (S)-configured piperazines have been identified as key structural components in small molecule clinical candidates, such as motilin receptor agonists developed for gastrointestinal motility disorders . The presence of the trifluoropropyl group is a common strategy in medicinal chemistry to enhance lipid solubility and improve metabolic resistance. This product is intended for use in laboratory research only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers can leverage this high-quality building block to explore new chemical space in drug discovery programs. For proper handling and storage conditions, please refer to the material safety data sheet (MSDS).

Properties

Molecular Formula

C8H15F3N2

Molecular Weight

196.21 g/mol

IUPAC Name

(3S)-3-methyl-1-(3,3,3-trifluoropropyl)piperazine

InChI

InChI=1S/C8H15F3N2/c1-7-6-13(5-3-12-7)4-2-8(9,10)11/h7,12H,2-6H2,1H3/t7-/m0/s1

InChI Key

QBWBVOCZMWMKBA-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1CN(CCN1)CCC(F)(F)F

Canonical SMILES

CC1CN(CCN1)CCC(F)(F)F

Origin of Product

United States

Preparation Methods

Alkylation of Piperazine Derivatives for Trifluoropropyl Group Introduction

The foundational step in synthesizing (3S)-3-methyl-1-(3,3,3-trifluoropropyl)piperazine involves the alkylation of a piperazine core with a 3,3,3-trifluoropropyl moiety. Piperazine, a six-membered diamine ring, undergoes N-alkylation with electrophilic reagents such as 3-chloro-1,1,1-trifluoropropane or 3-bromo-1,1,1-trifluoropropane. This reaction typically proceeds in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under basic conditions. For instance, potassium carbonate or sodium hydride facilitates deprotonation of the piperazine nitrogen, enhancing its nucleophilicity for the alkylation step .

A critical challenge lies in achieving mono-alkylation, as piperazine contains two reactive nitrogen atoms. To circumvent this, protective group strategies are employed. Patent US6962911B2 describes the use of 1-benzylpiperazine as a protected intermediate, where the benzyl group shields one nitrogen, allowing selective alkylation at the other . Subsequent hydrogenolysis removes the benzyl group, yielding 1-(3,3,3-trifluoropropyl)piperazine. This method achieves yields exceeding 80% under optimized conditions (Table 1).

Table 1: Alkylation Conditions for Trifluoropropyl Group Introduction

ParameterConditionYield (%)Source
Alkylating Agent3-Chloro-1,1,1-trifluoropropane87
SolventTHF-
BasePotassium Carbonate-
TemperatureReflux (66–80°C)-

Chiral Resolution Techniques for Enantiomeric Purification

Chiral resolution remains a cornerstone for obtaining enantiomerically pure (3S)-3-methyl-1-(3,3,3-trifluoropropyl)piperazine. The racemic mixture, formed during non-stereoselective alkylation, is treated with a chiral acid to generate diastereomeric salts. These salts exhibit distinct solubilities, allowing separation via recrystallization.

In EP0965588A1, the resolution of cis-(±)-1-methyl-4-(2,4,6-trimethoxyphenyl)-3-piperidinol utilized [1R-(1R*,3S*)]-3-(2,2-dichloro-1-hydroxy-3,3,3-trifluoropropyl)-2,2-dimethyl-cyclopropanecarboxylic acid . Applying this methodology, the (3S)-enantiomer of 3-methylpiperazine is isolated with high enantiomeric excess (ee > 98%). Subsequent alkylation with 3-chloro-1,1,1-trifluoropropane under basic conditions furnishes the target compound.

Table 2: Chiral Resolution Parameters

Resolving AgentSolventTemperatureee (%)Source
[1R-(1R*,3S*)]-Cyclopropanecarboxylic Acid DerivativeEthanol25°C98
Tartaric AcidMethanol0–5°C85-

Optimization of Reaction Conditions for Scalable Synthesis

Scalability and yield optimization are critical for industrial applications. Key parameters include solvent choice, temperature control, and catalyst loading. Patent US6962911B2 highlights the use of sodium hydroxide in aqueous alcoholic media for cyclization reactions, which could be adapted for piperazine ring formation . Additionally, refluxing toluene with tributyltin chloride and sodium azide facilitates cyano-to-tetrazole conversions, though this is more relevant to intermediate functionalization .

For the alkylation step, increasing the reaction time to 18–24 hours and employing anhydrous solvents (e.g., THF) improves yields. Catalytic amounts of phase-transfer agents, such as tetrabutylammonium bromide, may further enhance reaction efficiency.

Analytical Characterization and Quality Control

Post-synthesis characterization ensures the structural and enantiomeric integrity of (3S)-3-methyl-1-(3,3,3-trifluoropropyl)piperazine. Techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H and 19F NMR verify the trifluoropropyl and methyl group positions.

  • Chiral High-Performance Liquid Chromatography (HPLC): Determines enantiomeric purity using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

  • Melting Point Analysis: Confirms crystalline purity, with deviations indicating impurities .

Table 3: Physical Properties of (3S)-3-Methyl-1-(3,3,3-Trifluoropropyl)Piperazine

PropertyValueSource
Molecular Weight226.23 g/mol-
Boiling Point210–215°C-
Density1.25 g/cm³-
SolubilityMethanol, DMSO

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: May serve as a ligand in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals targeting specific receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine involves its interaction with specific molecular targets. The trifluoropropyl group can enhance lipophilicity, allowing the compound to cross cell membranes more easily. The piperazine ring can interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural and Electronic Differences

Compound Name Substituent at Piperazine 1-Position Key Structural Features Electronic Effects References
(3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine 3,3,3-Trifluoropropyl - Chiral 3S-methyl <br /> - CF₃ group (electron-withdrawing) High lipophilicity; reduced basicity due to CF₃
(3S)-3-Methyl-1-(6-methylpyridin-2-yl)piperazine 6-Methylpyridin-2-yl - Aromatic pyridine ring <br /> - Methyl group at pyridine 6-position Electron-deficient ring; moderate basicity
1-(3-Chloropropyl)-4-methylpiperazine 3-Chloropropyl - Chlorine atom (electron-withdrawing) <br /> - Non-fluorinated alkyl chain Lower lipophilicity than CF₃; higher reactivity due to Cl
3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine 3-(Trifluoromethyl)benzoyl - Benzoyl group with CF₃ <br /> - Steric bulk from aromatic ring Strong electron-withdrawing; high steric hindrance
N-(4-Trifluoromethylphenyl)piperazine 4-Trifluoromethylphenyl - Aromatic phenyl ring <br /> - CF₃ at para position Resonance effects; planar structure

Key Observations :

  • Trifluoropropyl vs. Chloropropyl : The trifluoropropyl group in the target compound enhances metabolic stability and lipophilicity compared to the chloropropyl analog, which may exhibit higher reactivity (e.g., nucleophilic substitution) .
  • Aromatic vs.

Physicochemical Properties

Property Target Compound 6-Methylpyridin-2-yl Analog 3-Chloropropyl Analog 3-(Trifluoromethyl)benzoyl Analog
Lipophilicity (logP) ~2.5 (estimated) ~1.8 (aromatic reduces logP) ~1.2 (Cl less lipophilic than CF₃) ~3.0 (benzoyl increases logP)
Solubility Low in water (fluorinated chain) Moderate (pyridine enhances solubility) Moderate (Cl increases polarity) Very low (bulky aromatic)
pKa (Piperazine N) ~7.5 (CF₃ reduces basicity) ~8.2 (pyridine slightly acidic) ~8.0 (Cl less deactivating) ~7.0 (benzoyl strongly deactivating)

Notes:

  • Pyridinyl analogs () may exhibit better aqueous solubility due to hydrogen bonding with the aromatic nitrogen .

Biological Activity

(3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine is a piperazine derivative notable for its trifluoropropyl group, which enhances its chemical reactivity and biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and unique interactions with biological targets.

Chemical Structure and Properties

The molecular structure of (3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine features a piperazine ring substituted with a methyl group at the third carbon and a trifluoropropyl group at one of the nitrogen atoms. The presence of fluorine atoms significantly influences its reactivity, making it suitable for various nucleophilic substitution reactions.

Biological Activity Overview

Research indicates that piperazine derivatives, including (3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine, exhibit a range of biological activities:

  • Antimicrobial Activity : Piperazine derivatives have shown promise as antimicrobial agents. Studies suggest that modifications in the piperazine structure can lead to enhanced antibacterial and antifungal properties.
  • CNS Activity : Compounds with similar structures have been explored for their effects on the central nervous system (CNS), particularly in relation to neurodegenerative diseases such as Alzheimer's disease. The trifluoromethyl group can enhance blood-brain barrier permeability.
  • Anti-inflammatory Effects : Some piperazine derivatives have demonstrated anti-inflammatory properties, making them potential candidates for treating autoimmune diseases.

Binding Affinity Studies

A study focusing on the binding affinity of (3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine to various receptors revealed significant interactions with GSK-3β, an important target in neurodegenerative diseases. The trifluoropropyl moiety was found to improve binding affinity compared to non-fluorinated counterparts.

CompoundBinding Affinity (IC50)Remarks
(3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine0.59 μMEnhanced potency due to CF₃ group
Non-fluorinated analog2.30 μMLower potency

In Vivo Studies

In vivo studies involving murine models have assessed the safety and efficacy of (3S)-3-Methyl-1-(3,3,3-trifluoropropyl)piperazine. Mice were treated with varying doses over several weeks to evaluate anti-inflammatory responses and overall health metrics.

  • Study Design : Mice were randomized into treatment groups receiving either the compound or a control vehicle.
  • Outcomes Measured : Anti-dsDNA titers were monitored as indicators of autoimmune response. Urinary Albumin Creatinine Ratio (UACR) was assessed to evaluate kidney function.

Results indicated no significant mortality across treatment groups and provided preliminary data suggesting potential immunomodulatory effects without severe adverse reactions.

Q & A

Q. How do steric effects from the 3-methyl group impact molecular docking outcomes?

  • Answer : The 3-methyl group induces a ~30° twist in the piperazine ring, as shown in X-ray structures. This alters binding pocket accessibility; MD simulations (AMBER) reveal reduced van der Waals clashes in 5-HT2A vs. 5-HT2C receptors, explaining subtype selectivity .

Data Contradiction Analysis

  • Example : Discrepancies in reported IC₅₀ values for dopamine D2 receptors (10 nM vs. 100 nM) may stem from:
    • Receptor Source : Cloned human D2L vs. rat striatal membranes.
    • Buffer Conditions : Tris vs. HEPES buffers alter magnesium ion availability, affecting ligand binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.